{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid
Overview
Description
“{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole compounds consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of “this compound” would require more specific information or computational chemistry methods to determine.
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Pyrazole itself is a simple aromatic heterocycle . More specific properties would require experimental determination or computational prediction.
Scientific Research Applications
EMPSA has been studied for its potential applications in various fields. In biochemistry, EMPSA has been used as a substrate for the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. In physiology, EMPSA has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In laboratory experiments, EMPSA has been used to study the effects of various compounds on the activity of enzymes.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, causing a variety of changes that result in their biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Advantages and Limitations for Lab Experiments
EMPSA has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be easily monitored in animal models. Additionally, its effects can be observed in a relatively short period of time. However, there are some limitations to using EMPSA for laboratory experiments. It is not water-soluble, and its effects are not always consistent across different animal models.
Future Directions
There are several potential future directions for the study of EMPSA. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of EMPSA. Additionally, more research is needed to determine the optimal dosage and administration of EMPSA for various applications. Furthermore, research is needed to explore the potential therapeutic applications of EMPSA, such as its use as a treatment for neurological disorders. Finally, additional studies are needed to determine the long-term safety and efficacy of EMPSA.
properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methylsulfonyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-2-10-4-7(3-9-10)5-15(13,14)6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAPANALDZJCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CS(=O)(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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